molecular formula C17H15Cl2NOS B2536513 (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 263869-24-5

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2536513
CAS No.: 263869-24-5
M. Wt: 352.27
InChI Key: UWDUDUNVBDWYEW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features used as an antimicrobial agent.

    Domiphen bromide: Another structurally similar compound with applications in combating bacterial infections.

Uniqueness

What sets (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NOS/c1-20(2)11-16(22-15-9-7-14(19)8-10-15)17(21)12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDUDUNVBDWYEW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.